molecular formula C10H8N2O2 B1208484 7-(Methylamino)isoquinoline-5,8-dione CAS No. 662167-15-9

7-(Methylamino)isoquinoline-5,8-dione

Cat. No. B1208484
CAS RN: 662167-15-9
M. Wt: 188.18 g/mol
InChI Key: PETJKYHAQBWMDY-UHFFFAOYSA-N
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Description

7-(Methylamino)isoquinoline-5,8-dione is a compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol. It is an isoquinoline quinone, a class of compounds that have been isolated from various marine organisms and have shown various biological activities .


Synthesis Analysis

The synthesis of 7-(Methylamino)isoquinoline-5,8-dione involves the use of 1,2-dimethoxymethane and a 33% wt. absolute ethanolic solution of methyl amine . The reaction mixture is cooled to 0 °C and the ethanolic solution is added dropwise. Then it is allowed to stir at room temperature .


Molecular Structure Analysis

The molecular structure of 7-(Methylamino)isoquinoline-5,8-dione consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .

Scientific Research Applications

Synthesis and Chemical Properties

  • Highly Efficient Synthesis Methods : The synthesis of 7-(Methylamino)isoquinoline-5,8-dione and related compounds has been achieved with high efficiency. Behforouz et al. (1996) demonstrated a practical method for synthesizing potent antitumor agents like lavendamycin methyl ester with excellent overall yield, showcasing the compound's relevance in antitumor research (Behforouz et al., 1996).

  • Room-Temperature Synthesis : Behforouz et al. (1998) described simple methods for synthesizing novel 7-aminoquinoline-5,8-dione derivatives at room temperature, indicating the compound's versatility in creating various derivatives under mild conditions (Behforouz et al., 1998).

Applications in Drug Development

  • Antitumor Agent Synthesis : A study by Mahmoud et al. (2018) explored the synthesis of novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives and evaluated their antitumor activity, highlighting the potential of 7-(Methylamino)isoquinoline-5,8-dione derivatives in cancer treatment (Mahmoud et al., 2018).

  • Investigating Anticancer Activities : Hsu et al. (2008) synthesized a derivative of 7-(Methylamino)isoquinoline-5,8-dione (PT-262) and investigated its anticancer activity, demonstrating its role in inhibiting ERK and CDC2 phosphorylation in lung carcinoma cells (Hsu et al., 2008).

Novel Reactions and Derivatives

  • Radical Cascade Reaction Synthesis : Niu and Xia (2022) discussed the synthesis of isoquinoline-1,3(2H,4H)-dione compounds, including 7-(Methylamino)isoquinoline-5,8-dione, using radical cascade reactions. This approach highlights innovative methods to synthesize such compounds efficiently (Niu & Xia, 2022).

  • Synthesis of Aza-Anthraquinone Derivatives : Potts et al. (1984) demonstrated the reaction of quinoline- and isoquinoline-5,8-diones with 1-methoxycyclohexa-1,3-diene, leading to the formation of aza-anthraquinone derivatives, showing the compound's utility in synthesizing complex heterocyclic structures (Potts et al., 1984).

properties

IUPAC Name

7-(methylamino)isoquinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-11-8-4-9(13)6-2-3-12-5-7(6)10(8)14/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETJKYHAQBWMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)C2=C(C1=O)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274375
Record name 7-(methylamino)isoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Methylamino)isoquinoline-5,8-dione

CAS RN

662167-15-9
Record name 7-(methylamino)isoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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